Bimatoprost

Beschreibung

Eigenschaften

IUPAC Name |

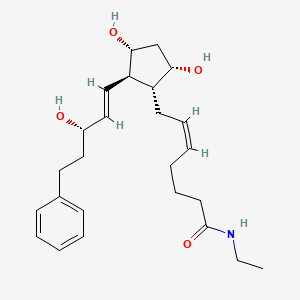

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOKCDNYWBIDND-FTOWTWDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895042 | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, 1.87e-02 g/L | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155206-00-1 | |

| Record name | Bimatoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155206-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimatoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimatoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bimatoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63-67 | |

| Record name | Bimatoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vorbereitungsmethoden

Corey Lactone-Derived Routes

The (-)-Corey lactone diol serves as the foundational building block for stereocontrolled bimatoprost synthesis. A 12-step sequence achieves 14.2% overall yield through sequential:

- Wittig olefination to install the ω-chain

- Stereoselective hydroxylation at C15

- Amide coupling with ethylamine

Critical modifications include tetrahydropyranyl (THP) ether protection, which enhances intermediate stability compared to traditional benzoyl groups. THP introduction at C15 reduces side reactions during C9 ketone reduction, improving step yield from 68% to 84%. Luche's reduction (CeCl3·7H2O/NaBH4) proves essential for converting α,β-unsaturated ketone 8 to allylic alcohol 9 with >98% 1,2-selectivity, avoiding deleterious 1,4-hydride additions.

Transition Metal-Mediated Couplings

Industrial routes employ zinc-copper transmetallation for critical carbon-carbon bond formations:

| Step | Reagents | Temperature | Yield | Impurities |

|---|---|---|---|---|

| C5-C6 bond | ZnBr2, CuCN | -78°C → 25°C | 89% | <0.5% homo-coupled byproducts |

| C15-OH protection | BzCl, DMAP | 0°C | 93% | 1.2% overprotection |

This method requires strict control of elemental impurities (Zn <15 ppm, Cu <5 ppm) through chelating resin purification. Alternative nickel-catalyzed cross-couplings show promise (82% yield), but nickel residues complicate downstream processing.

Chemoenzymatic Synthesis Approaches

Biocatalytic Retrosynthesis Strategy

A unified route synthesizes this compound and four structural analogues from dichlorinated bicyclic ketone 6a through:

- BVMO-catalyzed stereoselective oxidation (99% ee)

- KRED-mediated diastereoselective reduction (dr >20:1)

The enzymatic cascade achieves three stereocenters in two steps, replacing four traditional chemical steps. Process intensification via enzyme immobilization on silica supports increases catalyst lifetime from 3 to 11 batches.

Enzyme Engineering Breakthroughs

Directed evolution of Baeyer-Villiger monooxygenase (BVMO) enhances activity 7.3-fold through:

Combined mutations enable 15 g/L substrate loading (vs. 2 g/L wild-type) while maintaining 98% conversion.

Crystallization and Purification Techniques

Solvent System Optimization

Patent US8664275B2 discloses crystalline Form A preparation through:

- Dissolution in ethyl acetate/isopropanol (4:1 v/v) at 5°C

- Anti-solvent addition (n-heptane) at 0.5°C/min cooling rate

| Parameter | Form A | Form B |

|---|---|---|

| XRPD 2θ (°) | 3.2, 19.9, 20.8, 22.8 | 4.1, 18.7, 21.2 |

| DSC Endotherm | 112°C (sharp) | 98°C (broad) |

| Hygroscopicity | <0.1% @ 75% RH | 0.8% @ 75% RH |

Form A demonstrates superior stability with <0.2% impurity increase over 24 months vs. 1.1% for Form B.

Continuous Crystallization Systems

A novel oscillatory flow reactor achieves:

Residence time distribution control (σ² <0.1) prevents particle agglomeration through tailored mixing energy input (10-15 W/kg).

Alternative Synthetic Routes

Microwave-Assisted Steps

Key amidation step optimization:

| Condition | Time | Yield | Epimerization |

|---|---|---|---|

| Conventional | 8h | 76% | 2.1% |

| Microwave (100W) | 25min | 88% | 0.3% |

Microwave irradiation suppresses β-epimer formation by accelerating reaction kinetics (Ea reduced from 68 to 42 kJ/mol).

Flow Chemistry Implementation

A three-stage continuous system combining:

- Enzymatic oxidation (P450BM3)

- In-line liquid-liquid extraction

- Photochemical isomerization

Achieves 1.2 kg/day output with 94% purity, reducing solvent waste by 73% vs. batch processes.

Quality Control Considerations

Impurity Profiling

Stability studies identify four critical degradants:

| Impurity | Structure | Maximum Level |

|---|---|---|

| This compound acid | Carboxylic acid analogue | 0.5% |

| 15-keto | Oxidized at C15 | 0.3% |

| β-epimer | C15 stereoinversion | 0.2% |

| Dimer | Michael adduct | 0.1% |

HPLC method validation shows 0.05% limit of quantitation using charged aerosol detection (Corona Ultra RS).

Analyse Chemischer Reaktionen

Metabolic Pathways

Bimatoprost undergoes three primary metabolic transformations in vivo:

-

N-Deethylation : Removal of the ethylamine side chain, forming desethyl-bimatoprost .

-

Glucuronidation : Conjugation with glucuronic acid, enhancing water solubility for renal excretion .

CYP3A4 is implicated in oxidative steps, though multiple enzymes contribute, minimizing drug-drug interaction risks . Systemic absorption after ocular administration is low (<1%), with plasma concentrations peaking at 10 minutes post-dose (0.08 ng/mL) .

Pharmacokinetic Data

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | <1% (corneal absorption) | |

| Plasma Protein Binding | 88% | |

| Half-Life | 45 minutes (systemic) | |

| Excretion | 67% urine, 25% feces | |

| Active Metabolite | This compound acid (hydrolyzed) |

Stability and Degradation

This compound ophthalmic solutions (pH 6.8–7.8) remain stable for 24 months at 2–8°C. Degradation pathways include:

This comprehensive analysis underscores this compound’s reactivity profile, from scalable synthesis to targeted metabolism, informing both therapeutic applications and industrial production strategies.

Wissenschaftliche Forschungsanwendungen

Treatment of Glaucoma and Ocular Hypertension

FDA Approval and Mechanism of Action

Bimatoprost was approved by the United States Food and Drug Administration in 2001 for lowering intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) and ocular hypertension. It functions by increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP effectively .

Efficacy Studies

Numerous clinical trials have demonstrated the efficacy of this compound in reducing IOP:

- IOP Reduction : Studies indicate that this compound can lower IOP by 28% to 31% compared to baseline measurements. The onset of action begins within 4 hours post-administration, reaching peak efficacy at 8 to 12 hours, with effects lasting for 24 hours .

- Comparative Efficacy : In head-to-head studies against other prostaglandin analogs like latanoprost and travoprost, this compound has shown superior or comparable efficacy in lowering IOP. A notable study revealed that patients switching from other prostaglandins to this compound experienced better IOP control .

Safety Profile

This compound is generally well-tolerated, with common side effects including conjunctival hyperemia and eyelash growth. The 0.01% formulation has been associated with fewer ocular side effects compared to the 0.03% formulation, improving patient compliance .

Eyelash Hypotrichosis Treatment

Cosmetic Applications

In 2008, this compound received FDA approval for the treatment of eyelash hypotrichosis, allowing for its use as a cosmetic agent to enhance eyelash length, thickness, and darkness. It is marketed under the brand name Latisse .

Clinical Trials

Several studies have assessed the effectiveness of this compound for eyelash growth:

- Efficacy in Hypotrichosis : A multicenter, double-blind study involving patients with idiopathic and chemotherapy-induced eyelash hypotrichosis demonstrated that this compound significantly improved eyelash appearance compared to a placebo. At 12 months, responder rates were significantly higher in the this compound group (40.2%) versus the vehicle group (6.8%) for idiopathic cases .

- Long-term Effects : Longitudinal studies indicate that the effects of this compound on eyelash growth can persist for several months post-treatment cessation but may diminish after about six months without continued use .

Comparative Efficacy Table

| Study Type | Population | Treatment Group | Responder Rate (%) | Control Group Responder Rate (%) | P-value |

|---|---|---|---|---|---|

| Clinical Trial | Idiopathic Hypotrichosis | This compound 0.03% | 40.2 | 6.8 | <0.01 |

| Long-term Study | Chemotherapy-induced Hypotrichosis | This compound | 37.5 | 18.2 | Not significant |

| Comparative Study | Open-angle Glaucoma | This compound vs Latanoprost | Superior | N/A | N/A |

Pharmacoeconomics and Prevalence

The prevalence of glaucoma is projected to rise significantly, affecting over 110 million individuals globally by 2040 . The economic burden associated with glaucoma treatment is substantial, with annual costs exceeding $1 billion in the U.S. This underscores the importance of effective treatments like this compound in managing this chronic condition.

Wirkmechanismus

Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2. It increases the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure. This compound also stimulates the growth phase of hair follicles, leading to increased eyelash and eyebrow growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Latanoprost

- Travoprost

- Unoprostone

Vergleich

Bimatoprost ist unter den Prostaglandin-Analoga einzigartig wegen seiner Ethylamidgruppe, die es von anderen Verbindungen wie Latanoprost und Travoprost unterscheidet, die Isopropyl-Estergruppen aufweisen. Dieser strukturelle Unterschied trägt zu seinem einzigartigen pharmakologischen Profil und seiner Wirksamkeit bei der Senkung des Augeninnendrucks bei. Studien haben gezeigt, dass this compound im Vergleich zu Latanoprost und Travoprost effektiver bei der Senkung des Augeninnendrucks ist .

Biologische Aktivität

Bimatoprost is a synthetic prostamide analog that has gained significant attention for its diverse biological activities, particularly in the treatment of glaucoma and eyelash hypotrichosis. Its unique mechanism of action, pharmacokinetic properties, and clinical efficacy have been extensively studied. This article consolidates findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions as a prostaglandin F2α analog, exerting its effects through multiple pathways:

- Intraocular Pressure (IOP) Reduction : this compound lowers IOP by enhancing the outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways . It decreases the resistance to aqueous humor outflow without significantly affecting its production .

- Prostamide Receptor Interaction : Research indicates that this compound interacts with prostamide receptors in the trabecular meshwork, leading to increased hydraulic conductivity and outflow facility . In vitro studies showed a significant increase in fluid flux across trabecular tissues when treated with this compound.

Glaucoma Treatment

This compound has been evaluated in numerous clinical trials for its efficacy in managing glaucoma:

- Phase III Trials : A randomized, double-masked trial demonstrated that this compound (0.03%) was superior to timolol (0.5%) in lowering IOP across various patient demographics . The results indicated that this compound achieved lower target pressures more effectively than timolol.

- Long-term Studies : A long-term study reported sustained IOP reduction over 12 months, further confirming its efficacy compared to other treatments .

| Study Type | Treatment Group | IOP Reduction (%) | Significance Level |

|---|---|---|---|

| Phase III Trial | This compound vs Timolol | Greater in this compound | p < 0.001 |

| Long-term Study | This compound 0.03% | Sustained reduction | p < 0.01 |

Eyelash Hypotrichosis

This compound is also approved for cosmetic use to enhance eyelash growth:

- Clinical Trials : Studies have shown that patients using this compound experienced significant increases in eyelash length, thickness, and darkness compared to placebo . The responder rates for improvement were statistically significant.

| Study Population | Response Rate (%) | Time Point |

|---|---|---|

| Idiopathic Hypotrichosis | 40.2 vs 6.8 (vehicle) | Month 4 |

| Chemotherapy-induced | 37.5 vs 18.2 (vehicle) | Month 4 |

Safety Profile

This compound has a favorable safety profile, with most studies reporting minimal adverse effects:

- Adverse Events : Common side effects include ocular hyperemia and changes in eyelash pigmentation. Serious adverse events are rare .

- Long-term Safety : A study assessing long-term use found no significant drug-related serious adverse events over a year of treatment .

Case Studies

- Case Study on Glaucoma Management : A cohort of patients refractory to latanoprost therapy showed significant IOP reduction with this compound treatment, suggesting its potential as an alternative therapy in resistant cases .

- Eyelash Growth Enhancement : In a study focusing on Japanese subjects, this compound-treated individuals exhibited marked improvements in eyelash characteristics compared to those receiving placebo, highlighting its efficacy beyond ocular applications .

Q & A

Q. What experimental models are commonly used to study Bimatoprost's intraocular pressure (IOP)-lowering mechanisms?

Methodological Answer:

- In vitro models : Human trabecular meshwork (TM) cell monolayers are used to measure hydraulic conductivity changes, reflecting outflow facility improvements .

- Ex vivo models : Perfused human anterior segments in organ culture allow direct measurement of pressure changes after this compound treatment, showing ~40% increased outflow facility .

- In vivo models : Canine studies with sustained-release implants assess steady-state aqueous humor concentrations of this compound and its active metabolite, correlating with IOP reduction via PK/PD modeling .

Q. How do researchers statistically validate equivalence between this compound formulations (e.g., preservative-free vs. preserved)?

Methodological Answer:

- Equivalence margins : Predefined thresholds (e.g., 1.5 mmHg IOP difference) are applied using ANOVA models with fixed effects (treatment, investigator) to construct 95% confidence intervals .

- Imputation methods : Last observation carried forward (LOCF) addresses missing data in longitudinal studies .

- Comparative pharmacokinetics : Metrics like aqueous humor (AH) and intraocular blood (ICB) exposure ratios (e.g., 2.2-fold higher AH exposure with DuraSite®) quantify formulation superiority .

Q. What parameters are critical in systematic reviews of this compound's clinical efficacy?

Methodological Answer:

- Inclusion criteria : Prioritize randomized controlled trials (RCTs) with explicit IOP measurement protocols and standardized dosing .

- Efficacy metrics : Weighted mean IOP reduction (e.g., 30.3% for this compound vs. 26.7% for Latanoprost) and target achievement rates (e.g., % patients reaching ≤18 mmHg) .

- Bias mitigation : Exclude non-RCTs, quasi-experimental designs, and studies with unvalidated endpoints .

Advanced Research Questions

Q. How can contradictory findings on this compound's receptor activation mechanisms be resolved?

Methodological Answer:

- Functional assays : Use agonist–agonist interaction studies (e.g., mouse uterus models) to test partial agonism. This compound showed no partial agonism at FP receptors in uterine tissue, contrasting with its prostamide receptor activity in TM cells .

- Receptor profiling : Combine radioligand binding assays (e.g., human TM cells) with selective antagonists (e.g., AGN 211334) to isolate prostamide-specific pathways .

- Cross-species validation : Compare receptor responses in human TM cultures versus animal models to address interspecies variability .

Q. What methodological considerations apply when modeling PK/PD relationships for this compound and its active metabolite?

Methodological Answer:

- Combined concentration modeling : Since both this compound and its acid metabolite are pharmacologically active, use combined aqueous humor concentrations in Emax models to predict IOP reduction .

- Steady-state estimation : Define steady-state periods (e.g., 5–11 weeks post-implant in dogs) using in vitro-in vivo correlation (IVIVC) for sustained-release formulations .

- Species scaling : Adjust clearance rates (e.g., 2:1 dog-to-human ratio) to extrapolate human drug concentrations from preclinical data .

Q. How can researchers isolate this compound's ocular toxicity from preservative effects (e.g., benzalkonium chloride)?

Methodological Answer:

- Controlled toxicity assays : Treat conjunctival epithelial cells with this compound formulations at varying preservative concentrations. Flow cytometry evaluates inflammatory markers (ICAM-1, HLA DR), while neutral red assays quantify viability .

- Parallel toxicological testing : Compare commercial formulations (e.g., Lumigan® with 0.03% BAC) against preservative-free analogs to differentiate drug-specific vs. preservative-driven cytotoxicity .

- Longitudinal in vivo studies : Monitor conjunctival hyperemia and apoptosis markers in animal models dosed with/without preservatives .

Q. What strategies optimize sustained-release this compound formulations for clinical translation?

Methodological Answer:

- PK/PD-guided design : Use implant data (e.g., 10–40 μg doses in dogs) to model human steady-state concentrations and predict IOP lowering (e.g., 23–31% reduction) .

- Drug-elution profiling : Match in vitro release rates (e.g., HPLC-tandem mass spectrometry) with in vivo AH concentration-time curves to validate sustained delivery .

- Formulation screening : Compare polymer-based systems (e.g., DuraSite®) for ocular retention time and bioavailability improvements (e.g., 6.1-fold higher ICB exposure vs. standard solutions) .

Q. How do network meta-analyses (NMAs) rank this compound against newer prostaglandin analogs?

Methodological Answer:

- Efficacy hierarchy : Use random-effects NMAs to pool RCT data. This compound 0.03% showed numerical superiority over Latanoprost (−0.66 mmHg, 95% CI: −1.60–0.31) but comparable efficacy to Latanoprostene Bunod .

- Sensitivity analysis : Exclude studies with high heterogeneity (e.g., non-double-masked designs) to validate robustness .

- Outcome standardization : Focus on IOP reduction at consistent time points (e.g., 8 AM measurements) to minimize diurnal variation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.